Methyl 3-(benzyloxy)-5-((2,4-difluorobenzyl)carbamoyl)-1-(2,2-dimethoxyethyl)-4-oxo-1,4-dihydropyridine-2-carboxylate Methyl 3-(benzyloxy)-5-((2,4-difluorobenzyl)carbamoyl)-1-(2,2-dimethoxyethyl)-4-oxo-1,4-dihydropyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1229006-21-6
VCID: VC2818603
InChI: InChI=1S/C26H26F2N2O7/c1-34-21(35-2)14-30-13-19(25(32)29-12-17-9-10-18(27)11-20(17)28)23(31)24(22(30)26(33)36-3)37-15-16-7-5-4-6-8-16/h4-11,13,21H,12,14-15H2,1-3H3,(H,29,32)
SMILES: COC(CN1C=C(C(=O)C(=C1C(=O)OC)OCC2=CC=CC=C2)C(=O)NCC3=C(C=C(C=C3)F)F)OC
Molecular Formula: C26H26F2N2O7
Molecular Weight: 516.5 g/mol

Methyl 3-(benzyloxy)-5-((2,4-difluorobenzyl)carbamoyl)-1-(2,2-dimethoxyethyl)-4-oxo-1,4-dihydropyridine-2-carboxylate

CAS No.: 1229006-21-6

Cat. No.: VC2818603

Molecular Formula: C26H26F2N2O7

Molecular Weight: 516.5 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(benzyloxy)-5-((2,4-difluorobenzyl)carbamoyl)-1-(2,2-dimethoxyethyl)-4-oxo-1,4-dihydropyridine-2-carboxylate - 1229006-21-6

Specification

CAS No. 1229006-21-6
Molecular Formula C26H26F2N2O7
Molecular Weight 516.5 g/mol
IUPAC Name methyl 5-[(2,4-difluorophenyl)methylcarbamoyl]-1-(2,2-dimethoxyethyl)-4-oxo-3-phenylmethoxypyridine-2-carboxylate
Standard InChI InChI=1S/C26H26F2N2O7/c1-34-21(35-2)14-30-13-19(25(32)29-12-17-9-10-18(27)11-20(17)28)23(31)24(22(30)26(33)36-3)37-15-16-7-5-4-6-8-16/h4-11,13,21H,12,14-15H2,1-3H3,(H,29,32)
Standard InChI Key MKGWUEHHJABKDI-UHFFFAOYSA-N
SMILES COC(CN1C=C(C(=O)C(=C1C(=O)OC)OCC2=CC=CC=C2)C(=O)NCC3=C(C=C(C=C3)F)F)OC
Canonical SMILES COC(CN1C=C(C(=O)C(=C1C(=O)OC)OCC2=CC=CC=C2)C(=O)NCC3=C(C=C(C=C3)F)F)OC

Introduction

Methyl 3-(benzyloxy)-5-((2,4-difluorobenzyl)carbamoyl)-1-(2,2-dimethoxyethyl)-4-oxo-1,4-dihydropyridine-2-carboxylate is a synthetic organic compound with the molecular formula C20H20N2O6 and a molecular weight of 384.38 g/mol . It belongs to the class of dihydropyridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by its pyridine-based core structure and functional groups that enhance its chemical reactivity and potential pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from commercially available precursors. The process includes:

  • Formation of the dihydropyridine core through cyclization reactions.

  • Introduction of the benzyloxy group via etherification.

  • Addition of the carbamoyl group through amide bond formation with a 2,4-difluorobenzylamine derivative.

  • Esterification at position 2 using methylating agents.

These steps are carried out under controlled conditions to ensure high yields and purity .

Analytical Characterization

The structure of Methyl 3-(benzyloxy)-5-((2,4-difluorobenzyl)carbamoyl)-1-(2,2-dimethoxyethyl)-4-oxo-1,4-dihydropyridine-2-carboxylate can be confirmed using:

  • Nuclear Magnetic Resonance (NMR): For identifying hydrogen and carbon environments.

  • Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): For functional group analysis (e.g., C=O stretching for ester and amide groups).

Potential Applications

This compound has potential applications in:

  • Medicinal Chemistry: As a scaffold for designing drugs targeting cardiovascular or inflammatory pathways.

  • Pharmacokinetics Studies: Its ester moiety allows exploration as a prodrug candidate.

  • Molecular Docking Studies: To evaluate binding affinities with enzymes or receptors.

Limitations and Future Directions

While the compound exhibits promising structural features, further research is required to:

  • Conduct in vitro and in vivo studies to assess its pharmacological efficacy.

  • Optimize its synthesis for industrial scalability.

  • Explore its safety profile through toxicity studies.

Table: Comparison with Related Compounds

Compound NameMolecular WeightBiological Activity Potential
Methyl 3-(benzyloxy)-[...]carboxylate384.38 g/molPotential anti-inflammatory
Celecoxib~381 g/molCOX inhibitor
Licofelone~358 g/molDual COX/LOX inhibitor

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